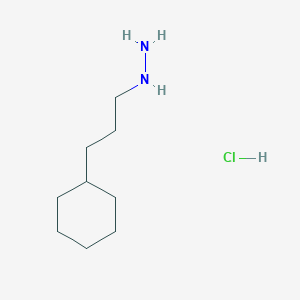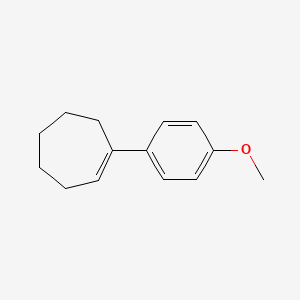
1-(4-Methoxyphenyl)cycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)cycloheptene is an organic compound characterized by a cycloheptene ring substituted with a 4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cycloheptene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which utilizes boron reagents to form carbon-carbon bonds under mild conditions . Another method involves the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst in an organic solvent, followed by hydrogenation .
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of dual catalysts like Co-NiO can enhance the efficiency of the process, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Non-heme iron(IV)-oxo complexes are commonly used for the oxidation of cycloalkenes, including this compound.
Reduction: Hydrogenation reactions using palladium or nickel catalysts are typical for reducing the double bond.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions on the aromatic ring.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)cycloheptene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
1-(4-Methoxyphenyl)cycloheptene can be compared with other cycloalkenes and substituted aromatic compounds:
Cycloheptene: Similar in structure but lacks the methoxyphenyl group, making it less versatile in terms of chemical reactivity.
Cyclohexene: A smaller ring size, leading to different reactivity and applications.
Cyclooctene: Larger ring size, which affects its chemical properties and uses.
Uniqueness: this compound’s unique combination of a cycloheptene ring and a methoxyphenyl group provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Cycloheptene
- Cyclohexene
- Cyclooctene
Eigenschaften
CAS-Nummer |
32960-45-5 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)cycloheptene |
InChI |
InChI=1S/C14H18O/c1-15-14-10-8-13(9-11-14)12-6-4-2-3-5-7-12/h6,8-11H,2-5,7H2,1H3 |
InChI-Schlüssel |
SUPFQJZEBVQIKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



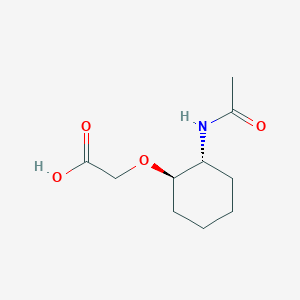
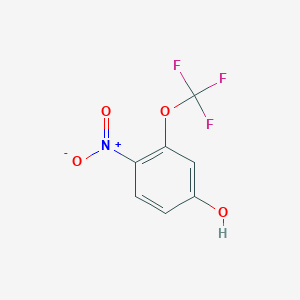
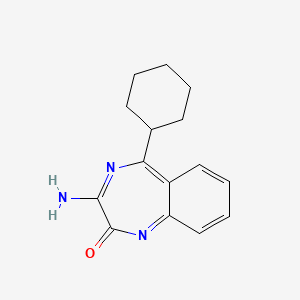
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9R,12S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12443591.png)
![2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate](/img/structure/B12443592.png)


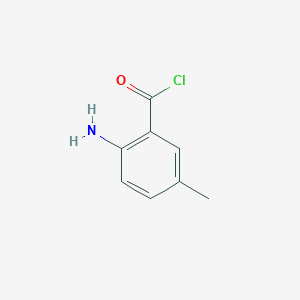
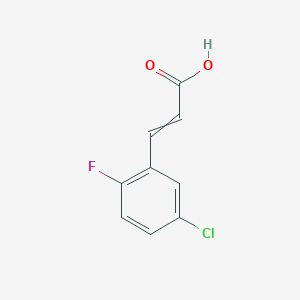
![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)
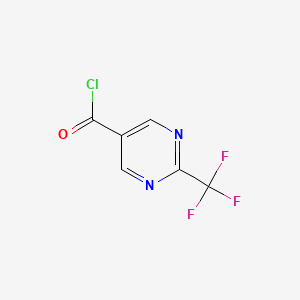
![N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)
